11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its bond lengths and angles, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, including the products of these reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Research on Related Chemical Structures
Despite the lack of direct references to the exact compound, research on similar chemical structures and functionalities can provide insights into potential areas of application, such as synthetic photochemistry, thermal and photochemical rearrangements, and chemical transformations involving similar molecular frameworks:
Synthetic Photochemistry : Studies like those on the photoconversion of methylenehomobarrelenes to methylenebarbaralanes and related compounds illustrate the exploration of photochemical pathways to manipulate molecular structures for potential use in materials science or as intermediates in organic synthesis (Tian et al., 1988).
Thermal and Photochemical Rearrangements : Research into the thermal and photochemical behaviors of specific chemical structures, such as benzazocine derivatives, offers insights into the reactivity and stability of complex molecules under different conditions, which is crucial for their application in pharmaceuticals or material science (Padwa et al., 1972).
Chemical Transformations and Synthesis : Investigations into the synthesis and transformation of molecules with complex ring structures or substituents, such as sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, highlight the ongoing research into developing new synthetic routes and applications for such molecules in various fields, including drug discovery and materials chemistry (Watanabe et al., 2010).
Safety And Hazards
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Future Directions
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I hope this general guidance is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or scientific literature. Please note that handling chemicals should always be done in a controlled environment following appropriate safety protocols.
properties
IUPAC Name |
11-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c1-15-7-8-18(11-16(15)2)20-13-21-22-24-25-23(27(22)9-10-28(21)26-20)30-14-17-5-4-6-19(12-17)29-3/h4-12,20-22,24,26H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVCRFWYYRROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene |
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